Product packaging for Magnesium, methylpropyl-(Cat. No.:CAS No. 70703-39-8)

Magnesium, methylpropyl-

Cat. No.: B8068040
CAS No.: 70703-39-8
M. Wt: 82.43 g/mol
InChI Key: FTYVLPZXBOIKJE-UHFFFAOYSA-N
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Description

Magnesium, methylpropyl- is an organomagnesium compound that belongs to the important class of Grignard reagents. These reagents are quintessential tools in synthetic organic chemistry, widely recognized for their ability to form carbon-carbon bonds. They typically function as strong nucleophiles and bases, reacting with a variety of electrophiles such as carbonyl compounds (aldehydes, ketones, esters), carbon dioxide, and alkyl halides. The specific structure of the methylpropyl group in this reagent may offer distinct steric and electronic properties compared to other alkylmagnesium halides, potentially influencing its reactivity and selectivity in complex synthetic pathways. Researchers may explore its utility in the synthesis of specialty chemicals, pharmaceutical intermediates, and novel organic materials. As with all Grignard reagents, Magnesium, methylpropyl- is highly reactive towards moisture and air, requiring handling under inert atmospheric conditions (e.g., nitrogen or argon) to maintain its stability and purity. This product is intended for research and development purposes in a controlled laboratory setting. It is For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H10Mg B8068040 Magnesium, methylpropyl- CAS No. 70703-39-8

Properties

IUPAC Name

magnesium;carbanide;propane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7.CH3.Mg/c1-3-2;;/h1,3H2,2H3;1H3;/q2*-1;+2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTYVLPZXBOIKJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[CH3-].CC[CH2-].[Mg+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10Mg
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8072118
Record name Magnesium, methylpropyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

82.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70703-39-8
Record name Magnesium, methylpropyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070703398
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Magnesium, methylpropyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Magnesium, methylpropyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8072118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for Methylpropylmagnesium Reagents

Mechanistic Studies of Direct Grignard Formation

The direct formation of Grignard reagents from magnesium metal and organic halides remains a cornerstone of organometallic chemistry. Understanding the mechanistic nuances of this process is crucial for optimizing reaction conditions and maximizing yields.

Optimized Preparation from Halogenated Precursors (e.g., 2-methylpropyl halides)

The preparation of methylpropylmagnesium halides, such as isobutylmagnesium bromide and sec-butylmagnesium chloride, is typically achieved by reacting the corresponding 2-methylpropyl halide with magnesium metal. ontosight.aichemicalbook.comprepchem.com The choice of halide (bromide or chloride) and reaction conditions can significantly impact the yield and purity of the resulting Grignard reagent.

For instance, isobutylmagnesium bromide can be synthesized by the dropwise addition of a solution of 1-bromo-2-methylpropane (B43306) in dry diethyl ether to a stirred slurry of magnesium turnings under a nitrogen atmosphere at reflux. prepchem.com Similarly, sec-butylmagnesium chloride is prepared from 2-chlorobutane (B165301) and magnesium in an ether solvent. guidechem.comwikipedia.org The reaction to form 2-chlorobutane itself can be achieved by reacting 2-butanol (B46777) with hydrochloric acid. wikipedia.org

Key to a successful and optimized synthesis is the careful control of reaction parameters. The use of an inert atmosphere is critical to prevent the highly reactive Grignard reagent from reacting with atmospheric oxygen and moisture. cymitquimica.com The rate of addition of the alkyl halide is also important to manage the exothermic nature of the reaction and prevent unwanted side reactions.

Table 1: Optimized Conditions for Methylpropylmagnesium Halide Synthesis

Grignard ReagentPrecursorSolventKey ConditionsReference
Isobutylmagnesium bromide1-Bromo-2-methylpropaneDiethyl etherDropwise addition to Mg at reflux under N₂ prepchem.com
sec-Butylmagnesium chloride2-ChlorobutaneDiethyl etherReaction with Mg metal guidechem.comwikipedia.orgsigmaaldrich.com

Influence of Ethereal Solvents on Reagent Formation and Reactivity (e.g., Diethyl Ether, Tetrahydrofuran)

Ethereal solvents play a critical role in the formation and stability of Grignard reagents by coordinating to the magnesium center. The most commonly used solvents are diethyl ether (Et₂O) and tetrahydrofuran (B95107) (THF). ontosight.aiwmich.edu While both are effective, their distinct properties can influence the reaction's outcome.

THF is a more basic and strongly coordinating solvent compared to diethyl ether. wmich.edustackexchange.com This enhanced solvation capability can lead to a higher concentration of the soluble Grignard reagent. wmich.edu The higher boiling point of THF (66 °C) compared to diethyl ether (34.6 °C) allows for reactions to be conducted at higher temperatures, which can increase the reaction rate. stackexchange.com

The choice of solvent also affects the Schlenk equilibrium, which describes the equilibrium between the alkylmagnesium halide (RMgX) and the dialkylmagnesium (R₂Mg) and magnesium dihalide (MgX₂). wmich.edutecnalia.com In THF, the equilibrium tends to shift towards the dialkylmagnesium species. tecnalia.com This can be significant as the reactivity of the Grignard reagent can be influenced by the position of this equilibrium.

Table 2: Comparison of Diethyl Ether and THF in Methylpropylmagnesium Synthesis

PropertyDiethyl Ether (Et₂O)Tetrahydrofuran (THF)Impact on Grignard SynthesisReference
Boiling Point34.6 °C66 °CHigher reaction temperatures possible in THF, potentially increasing reaction rates. stackexchange.com
BasicityLowerHigherTHF is a better solvating agent, leading to higher solubility of the Grignard reagent. wmich.edu
Schlenk EquilibriumFavors RMgXCan shift towards R₂MgAffects the reactivity and nature of the Grignard species in solution. wmich.edutecnalia.com

A study on the reaction of isobutylmagnesium bromide with a ketone showed that the addition of THF had a strong effect on the reaction's outcome, highlighting the solvent's role in modulating reactivity. tecnalia.com

Role of Magnesium Surface Activation in Grignard Initiation

A common challenge in Grignard reagent synthesis is the initiation of the reaction, which is often hindered by a passivating layer of magnesium oxide or hydroxide (B78521) on the metal surface. Activation of the magnesium surface is therefore crucial to expose fresh, reactive metal. youtube.com

Several methods for magnesium activation have been developed. A simple and common technique is the application of gentle heat with a heat gun. youtube.com Chemical activation methods are also widely employed. The addition of a small crystal of iodine is a classic method; the iodine reacts with the magnesium to form magnesium iodide, which helps to disrupt the oxide layer. chemicalbook.comyoutube.com Another common activator is 1,2-dibromoethane. orgsyn.org

Mechanical activation through methods like stirring the magnesium turnings can also be effective. researchgate.net For particularly unreactive halides, highly reactive magnesium can be prepared by reducing magnesium halides with an alkali metal, such as lithium, in the presence of an electron carrier like naphthalene. unl.edu These highly reactive forms of magnesium can facilitate Grignard reagent formation even at low temperatures. orgsyn.org

Innovations in Synthetic Approaches

Recent advancements in synthetic chemistry have led to the development of novel techniques for the preparation of organomagnesium compounds, offering advantages in terms of efficiency, safety, and environmental impact.

Mechanochemical Synthesis Techniques for Organomagnesium Compounds

Mechanochemistry, the use of mechanical force to induce chemical reactions, has emerged as a powerful, solvent-free or low-solvent method for synthesis. acs.org Ball milling is a common mechanochemical technique where reactants are placed in a container with grinding media (balls) and subjected to high-energy shaking.

The mechanochemical synthesis of Grignard reagents has been demonstrated to be a viable alternative to traditional solution-based methods. This approach can be particularly advantageous for poorly soluble aryl halides. A study has shown the successful use of isobutylmagnesium bromide in a non-solvent post-modification of a polymer, where the reaction was carried out using a diethyl ether solution of the Grignard reagent, hinting at the compatibility of such reagents with low-solvent or solvent-free conditions. nih.gov

Application of Continuous Flow Reactor Systems in Methylpropylmagnesium Synthesis

Continuous flow chemistry, where reactants are continuously pumped through a reactor, offers significant advantages for the synthesis of Grignard reagents, including improved safety, better heat management, and enhanced selectivity. fraunhofer.deresearchgate.net The small reactor volume in flow systems allows for better control over the exothermic Grignard formation reaction. researchgate.net

A key benefit of continuous flow synthesis is the ability to use a large excess of magnesium, which can be mechanically activated in situ, leading to high conversions. researchgate.net This methodology has been shown to reduce the formation of the Wurtz coupling product, an undesirable side product formed from the reaction of the Grignard reagent with the starting alkyl halide. acs.orgresearchgate.netchemrxiv.org

The application of continuous flow systems for the synthesis of various Grignard reagents, including those derived from isobutyl chloride, has been reported. researchgate.netgoogle.com These systems can be scaled up from laboratory to pilot plant production. fraunhofer.deresearchgate.netacs.org The integration of inline analytical techniques, such as infrared spectroscopy, allows for real-time monitoring of the reaction progress. researchgate.net This technology holds great promise for the safe and efficient large-scale production of methylpropylmagnesium reagents.

Elucidation of Reaction Mechanisms and Aggregation Phenomena in Methylpropylmagnesium Chemistry

Detailed Grignard Reaction Mechanism Studies

The utility of methylpropylmagnesium in organic synthesis is largely defined by its reactions with carbonyl-containing molecules. Understanding the mechanistic pathways of these reactions is crucial for controlling reaction outcomes and optimizing synthetic strategies.

Nucleophilic Addition Pathways of Methylpropylmagnesium Reagents with Carbonyl Compounds (e.g., Aldehydes, Ketones, Esters)

The primary reaction pathway for methylpropylmagnesium with aldehydes and ketones is nucleophilic addition. organic-chemistry.orglibretexts.orgunizin.orglibretexts.orgsavemyexams.com The carbon-magnesium bond is highly polarized, rendering the methylpropyl group nucleophilic and capable of attacking the electrophilic carbonyl carbon. wikipedia.orglibretexts.orgpressbooks.pub This attack leads to the formation of a tetrahedral alkoxide intermediate. libretexts.orgunizin.orgpressbooks.pub Subsequent acidic workup protonates the alkoxide to yield the corresponding alcohol. unizin.orglibretexts.org

The general mechanism can be summarized in two key steps:

Nucleophilic Attack: The nucleophilic carbon of the methylpropylmagnesium reagent adds to the carbonyl carbon, causing the rehybridization of the carbonyl carbon from sp² to sp³ and forming a tetrahedral alkoxide intermediate. libretexts.orgpressbooks.pub

Protonation: The alkoxide intermediate is then protonated by an acid to form the final alcohol product. libretexts.org

With esters, the reaction proceeds further. After the initial nucleophilic addition and formation of a tetrahedral intermediate, the alkoxy group is eliminated to form a ketone. libretexts.orgchemistrysteps.com This ketone then rapidly reacts with a second equivalent of the methylpropylmagnesium reagent, via the same nucleophilic addition pathway, to form a tertiary alcohol after protonation. libretexts.org

The reactivity of the carbonyl compound is influenced by both steric and electronic factors. Aldehydes are generally more reactive than ketones due to less steric hindrance and greater polarization of the carbonyl bond. libretexts.orgunizin.org Aromatic aldehydes, in turn, are less reactive than aliphatic aldehydes because the aromatic ring's electron-donating resonance effect reduces the electrophilicity of the carbonyl carbon. ksu.edu.sa

Table 1: Reactivity of Carbonyl Compounds with Methylpropylmagnesium

Carbonyl TypeGeneral ReactivityProduct after Workup
AldehydeHighSecondary Alcohol
KetoneModerateTertiary Alcohol
EsterModerateTertiary Alcohol (with two identical alkyl groups from the Grignard reagent)

Single-Electron Transfer Mechanisms in Organomagnesium Compound Formation

While the nucleophilic addition pathway is predominant in reactions with carbonyls, the formation of the Grignard reagent itself is believed to proceed through a single-electron transfer (SET) mechanism on the surface of the magnesium metal. alfa-chemistry.comd-nb.info There is also evidence to suggest that for sterically hindered substrates, the reaction with carbonyl compounds can also involve an SET mechanism. organic-chemistry.orgwikipedia.org This alternative pathway involves the transfer of a single electron from the Grignard reagent to the carbonyl compound, forming a radical ion pair intermediate. alfa-chemistry.com The detection of radical coupling byproducts supports the existence of this SET pathway. wikipedia.org Computational studies have been employed to explore the competition between the nucleophilic and SET pathways, indicating that factors like the substrate's reduction potential play a significant role. acs.org

Schlenk Equilibrium and Aggregation Dynamics of Methylpropylmagnesium Halides

In solution, Grignard reagents like methylpropylmagnesium halides exist in a complex equilibrium known as the Schlenk equilibrium. nih.govwikipedia.org This equilibrium involves the disproportionation of the alkylmagnesium halide into a dialkylmagnesium species and a magnesium dihalide. wikipedia.org

2 RMgX ⇌ R₂Mg + MgX₂ nih.gov

This equilibrium is dynamic and influenced by several factors, leading to the coexistence of various monomeric and aggregated species in solution. nih.govresearchgate.net

Spectroscopic and Computational Analysis of Monomer-Aggregate Equilibria

Spectroscopic techniques, particularly NMR, have been instrumental in studying the Schlenk equilibrium. researchgate.netcaltech.edu For instance, proton NMR studies of 2-methylpropylmagnesium bromide in tetrahydrofuran (B95107) (THF) have provided thermodynamic and activation parameters for the equilibrium, confirming the presence of multiple species. researchgate.net

Computational studies, including density functional theory (DFT) and ab initio molecular dynamics, have further elucidated the structures and energetics of the various species involved. nih.govresearchgate.netacs.orgresearchgate.net These studies have revealed that in addition to monomers, dimeric and higher-order aggregates are significant components of Grignard solutions. nih.govacs.org Quantum chemical reaction discovery tools have been used to explore the vast chemical space of dimerization and ligand exchange pathways, identifying key bridged dimeric intermediates. nih.gov

Impact of Ligand and Solvent Environment on Schlenk Equilibrium Positions

The position of the Schlenk equilibrium is highly dependent on the solvent and any coordinating ligands present. nih.govwikipedia.org Ethereal solvents like diethyl ether and THF are crucial for the stability and reactivity of Grignard reagents, as they coordinate to the magnesium center. wikipedia.orgresearchgate.net The number of coordinating solvent molecules can vary, leading to different solvated species in equilibrium. researchgate.netacs.orgacs.org

Ab initio molecular dynamics simulations have shown that the solvent plays a direct and critical role in the ligand exchange mechanism of the Schlenk equilibrium. acs.orgacs.org The dynamics of solvent coordination and dissociation are key to the cleavage and formation of Mg-Cl and Mg-alkyl bonds. acs.orgacs.org The addition of certain ligands, such as dioxane, can drive the equilibrium towards the formation of the dialkylmagnesium compound by precipitating the magnesium dihalide. wikipedia.org Conversely, the donor ability of the solvent can also influence the stability of heteroleptic complexes. nih.gov

Table 2: Influence of Solvent on Schlenk Equilibrium

SolventEffect on EquilibriumPredominant Species
Diethyl EtherFavors alkylmagnesium halideRMgX(OEt₂)₂
Tetrahydrofuran (THF)Favors alkylmagnesium halide, but with dynamic solvationRMgX(THF)n (n=2-4)
DioxaneShifts equilibrium to the rightR₂Mg and MgX₂(dioxane)₂ (precipitate)

Characterization of Dimeric and Higher-Order Aggregates as Reactive Intermediates

X-ray crystallography and various spectroscopic methods have enabled the characterization of dimeric and even tetrameric Grignard reagent structures in the solid state. acs.orgnih.govacs.orgdeepdyve.com These studies have revealed a variety of bridging modes, with halide bridges being common. acs.org

In solution, these aggregates are not merely dormant species but are believed to be reactive intermediates. nih.govresearchgate.net Computational studies suggest that reactions can proceed through dimeric transition states. researchgate.netacs.org For example, theoretical calculations have indicated that the reaction of a Grignard reagent with a ketone can proceed through a linear dimeric pathway with a lower activation barrier than the monomeric path. researchgate.netacs.org The formation of asymmetrically solvated dimeric species has been identified as a necessary step for ligand exchange and product formation in the Schlenk equilibrium. researchgate.netacs.orgacs.org These findings underscore the importance of considering the full spectrum of aggregated species when analyzing the reactivity of methylpropylmagnesium and other Grignard reagents.

Alternative Reaction Pathways

The reactivity of methylpropylmagnesium reagents, such as sec-butylmagnesium chloride and bromide, extends beyond simple nucleophilic additions. These organometallic compounds can participate in a variety of alternative reaction pathways, including substitution and reductive transformations. The specific course of a reaction is often dictated by the substrate, reaction conditions, and the inherent nature of the Grignard reagent itself, including its aggregation state in solution.

Substitution Reactions Facilitated by Methylpropylmagnesium Reagents

Methylpropylmagnesium reagents are potent nucleophiles capable of participating in substitution reactions, leading to the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in organic synthesis for the construction of complex molecular frameworks.

One significant application of methylpropylmagnesium reagents is in transition-metal-catalyzed cross-coupling reactions. For instance, sec-butylmagnesium chloride can be employed in nickel-catalyzed cross-coupling reactions with non-activated aryl chlorides. caltech.eduorganic-chemistry.org These reactions provide an efficient method for creating C(sp²)–C(sp³) bonds. The mechanism of these reactions typically involves the oxidative addition of the aryl halide to a low-valent nickel catalyst, followed by transmetalation with the Grignard reagent and subsequent reductive elimination to afford the coupled product.

The utility of methylpropylmagnesium reagents also extends to substitution reactions with other electrophiles. They readily react with a variety of carbonyl compounds. For example, the reaction of bromo(1-methylpropyl)magnesium (B152851) with aldehydes and ketones leads to the formation of secondary and tertiary alcohols, respectively, through a nucleophilic substitution at the carbonyl carbon. Similarly, reaction with esters can produce tertiary alcohols. The branched alkyl chain of the methylpropyl group can introduce significant steric effects, influencing the reactivity and selectivity of these nucleophilic additions.

Furthermore, sec-butylmagnesium bromide has been utilized in the synthesis of various organic compounds, including the preparation of deuterium-labeled aldehydes through reaction with N-(1,1,3,3-tetramethylbutyl)formamide. It has also been used in iron-catalyzed cross-coupling reactions with 3-chloroprop-2-enol. The table below summarizes representative substitution reactions involving methylpropylmagnesium reagents.

ReagentElectrophileCatalystProduct TypeRef
sec-Butylmagnesium chlorideNon-activated aryl chloridesNickel catalystAryl-substituted butane caltech.eduorganic-chemistry.org
Bromo(1-methylpropyl)magnesiumAldehydesNoneSecondary alcohol
Bromo(1-methylpropyl)magnesiumKetonesNoneTertiary alcohol
Bromo(1-methylpropyl)magnesiumEstersNoneTertiary alcohol
sec-Butylmagnesium bromideN-(1,1,3,3-tetramethylbutyl)formamideNoneDeuterated aldehyde
sec-Butylmagnesium bromide3-Chloroprop-2-enolIron catalystAllylic-substituted butane

Reductive Transformations Mediated by Organomagnesium Species

Organomagnesium reagents containing β-hydrogens, such as methylpropylmagnesium halides, can act as reducing agents in addition to their nucleophilic character. This reductive pathway is a competing process, particularly in reactions with sterically hindered ketones or when the electrophile is susceptible to reduction.

The reduction of ketones by Grignard reagents with β-hydrogens is a well-documented phenomenon. thieme-connect.de The mechanism is believed to proceed through a six-membered cyclic transition state, involving the transfer of a hydride from the β-carbon of the Grignard reagent to the carbonyl carbon of the substrate. This process, known as the Meerwein-Ponndorf-Verley (MPV) type reduction, results in the formation of a secondary alcohol from the ketone and an alkene from the Grignard reagent. The ratio of addition to reduction is influenced by several factors, including the steric bulk of both the Grignard reagent and the ketone, the solvent, and the presence of additives. For instance, the addition of certain salts to dialkylmagnesium compounds has been shown to significantly lessen the extent of ketone reduction. acs.org

Beyond ketones, methylpropylmagnesium reagents can mediate the reductive cleavage of other functional groups. For example, neopentyl arenesulfonates react with secondary alkylmagnesium chlorides, including sec-butylmagnesium chloride, in the presence of a nickel catalyst to undergo reductive cleavage of the carbon-sulfur bond, yielding the corresponding arenes. koreascience.kr This provides a method for the hydrogenolysis of sulfur-containing groups in aromatic compounds. koreascience.kr

The reductive capabilities of Grignard reagents have also been observed in reactions with esters and lactones, leading to their reductive cleavage. acs.org Similarly, α- and β-diketones can undergo reduction in the presence of Grignard reagents and a titanocene (B72419) dichloride catalyst. In the case of β-diketones, the reaction can lead to the reductive cleavage of a carbon-carbon bond to produce a ketone. nih.gov The table below highlights some reductive transformations mediated by organomagnesium reagents.

ReagentSubstrateCatalyst/ConditionsTransformationRef
sec-Butylmagnesium chlorideNeopentyl arenesulfonatesdppfNiCl₂Reductive cleavage of C-S bond koreascience.kr
Grignard ReagentsEsters and Lactones-Reductive cleavage acs.org
i-BuMgBrβ-DiketonesCp₂TiCl₂Reductive C-C bond cleavage nih.gov
DialkylmagnesiumDiisopropyl ketonePotassium methoxideSuppression of reduction acs.org

The dual reactivity of methylpropylmagnesium reagents as both nucleophiles and reducing agents underscores their versatility in organic synthesis. The ability to control the reaction pathway by tuning the reaction conditions allows for the selective formation of either substitution or reduction products, making these reagents valuable tools for synthetic chemists. The aggregation state of the Grignard reagent, governed by the Schlenk equilibrium, also plays a critical role in its reactivity, with different aggregated species potentially favoring different reaction pathways. tcichemicals.comtcichemicals.com

Strategic Applications of Methylpropylmagnesium Reagents in Advanced Organic Synthesis

Carbon-Carbon Bond Formation Strategies

The primary utility of methylpropylmagnesium reagents lies in their function as nucleophilic sources of a methylpropyl group, enabling the creation of new carbon-carbon bonds. This reactivity is fundamental to many synthetic strategies.

Methylpropylmagnesium reagents are instrumental in the synthesis of complex organic molecules, including pharmaceuticals and natural products. ontosight.ai As potent Grignard reagents, they react with a wide array of electrophilic functional groups, most notably carbonyl compounds, to forge new carbon-carbon single bonds. This fundamental transformation allows for the assembly of more elaborate molecular frameworks from simpler precursors.

The branched structure of the sec-butyl group in reagents like sec-butylmagnesium bromide plays a crucial role in stereoselective synthesis, where the three-dimensional arrangement of atoms in a molecule is controlled. The steric hindrance imposed by the methylpropyl group can influence the direction of attack on a prochiral center, leading to the preferential formation of one stereoisomer over another. masterorganicchemistry.com

Significant progress has been made in enantioselective cross-coupling reactions using chiral catalyst systems. acs.org For example, nickel complexes with chiral phosphine (B1218219) ligands can catalyze the reaction between sec-butylmagnesium halides and aryl halides, producing chiral products with a degree of enantiomeric excess. The stereochemical outcome of these reactions can be highly dependent on factors such as the choice of the chiral ligand and the specific halogen atom on both the Grignard reagent and the electrophile. acs.org

Iron-catalyzed cross-coupling reactions have also been shown to proceed with stereoselectivity. The reaction of sec-butylmagnesium bromide with 3-chloroprop-2-en-1-ylamines, for instance, yields allylamines with a controlled stereochemical configuration. dntb.gov.ua Furthermore, asymmetric conjugate additions and allylic alkylations using Grignard reagents in the presence of chiral copper complexes represent another avenue for creating stereodefined carbon centers. researchgate.net

Reaction TypeReagentCatalyst/LigandKey Finding
Enantioselective Cross-Couplingsec-Butylmagnesium bromide/chlorideNi-halide/Chiral Phosphine (e.g., DIOP, Prophos)Achieves enantioinduction in the arylation of the sec-butyl group. acs.org
Iron-Catalyzed Cross-Couplingsec-Butylmagnesium bromideIron CatalystEnables the stereoselective synthesis of allylamines. dntb.gov.ua
Asymmetric Conjugate AdditionGrignard ReagentsChiral Copper ComplexesAllows for the formation of products with excellent stereocontrol. researchgate.net

Methylpropylmagnesium reagents are key participants in cross-coupling reactions, a powerful class of reactions for forming carbon-carbon bonds between two different organic fragments. wikipedia.org The Kumada-Tamao-Corriu coupling, which typically involves the reaction of a Grignard reagent with an organic halide catalyzed by a nickel or palladium complex, is a prime example. wikipedia.org

In 1972, the nickel-catalyzed cross-coupling between alkyl organomagnesium halides and aryl or vinyl halides was independently reported by Corriu and Kumada. Subsequent research demonstrated that sec-butylmagnesium bromide or chloride could be coupled with aryl halides like bromobenzene (B47551) or chlorobenzene (B131634) using a nickel catalyst. acs.org The use of chiral phosphine ligands in these systems was an early and important proof-of-concept for enantioselective cross-coupling.

Palladium catalysts are also highly effective. For example, dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) [PdCl2(dppf)] has been shown to be a highly active and selective catalyst for the cross-coupling of sec-butylmagnesium chloride with various organic bromides, yielding the corresponding sec-butyl derivatives in high yields. researchgate.net These methodologies have been extended to the coupling of bromo- and iodoanilines with alkyl Grignard reagents, where specialized phosphine ligands can significantly improve reaction yields and minimize side reactions. nih.gov

Catalyst SystemGrignard ReagentElectrophileKey Feature
Ni-halide/Chiral Phosphinesec-Butylmagnesium bromide/chlorideBromo- or ChlorobenzeneEarly example of enantioselective Kumada coupling.
PdCl2(dppf)sec-Butylmagnesium chlorideBromobenzene, β-bromostyreneHigh yields and selectivity for sec-butyl derivatives. researchgate.net
Cobalt/PN LigandMesitylmagnesium bromideIsopropyl bromideEffective for coupling sterically hindered substrates. illinois.edu

The Grignard addition is a classic and versatile method for alcohol synthesis. libretexts.orgtestbook.com Methylpropylmagnesium reagents act as strong nucleophiles that add to the electrophilic carbon atom of a carbonyl group (aldehydes, ketones, esters) to form a new carbon-carbon bond. organicchemistrytutor.comorganicchemistrytutor.com Subsequent acidic workup protonates the resulting alkoxide to yield the final alcohol product. organicchemistrytutor.com

The type of alcohol produced depends on the carbonyl compound used:

Primary alcohols are formed from the reaction with formaldehyde (B43269). libretexts.org

Secondary alcohols result from reactions with other aldehydes. libretexts.org

Tertiary alcohols are produced from reactions with ketones or esters. libretexts.orgadichemistry.com

For example, the reaction of bromo(1-methylpropyl)magnesium (B152851) with benzaldehyde (B42025) yields 1-phenyl-2-methylpropan-1-ol after an acid workup. ontosight.ai A significant application of this methodology is the synthesis of acetylenic alcohols. The reaction of a Grignard reagent with a terminal alkyne first involves an acid-base reaction, where the Grignard reagent deprotonates the alkyne to form a magnesium acetylide. pearson.com This acetylide can then react with a carbonyl compound. Alternatively, a methylpropylmagnesium reagent can add to an aldehyde or ketone that already contains an alkyne moiety. For instance, the reaction of isobutylmagnesium bromide with but-1-yne results in the formation of isobutane (B21531) and the corresponding magnesium bromide acetylide, demonstrating the basicity of the Grignard reagent. pearson.com To synthesize an aromatic acetylenic alcohol, a methylpropylmagnesium reagent could react with an aromatic aldehyde or ketone containing an alkyne group.

Carbonyl SubstrateGrignard ReagentProduct Type
FormaldehydeR-MgXPrimary Alcohol
Aldehyde (R'CHO)R-MgXSecondary Alcohol
Ketone (R'COR'')R-MgXTertiary Alcohol
Ester (R'COOR'')2 eq. R-MgXTertiary Alcohol

Role in Polymer Science and Materials Synthesis

Beyond small molecule synthesis, methylpropylmagnesium reagents have found applications in the field of polymer science, particularly as initiators for polymerization reactions.

Methylpropylmagnesium compounds are effective initiators for the ring-opening polymerization (ROP) of certain cyclic monomers. cookechem.comsigmaaldrich.com For example, n-butyl-sec-butylmagnesium can be used as a precursor to synthesize magnesium bis(alkoxide) complexes. cookechem.comresearchgate.net These complexes, in turn, have been shown to be active in the ring-opening polymerization of monomers like rac-lactide and in the ring-opening copolymerization (ROCOP) of epoxides with cyclic anhydrides. researchgate.net

The synthesis of a mononuclear magnesium complex, Mg(OR)2(THF)2, was achieved by reacting n-butyl-sec-butylmagnesium with two equivalents of a bulky alcohol. researchgate.net While this complex showed activity for the ROP of rac-lactide, it was particularly well-behaved in the ROCOP of epoxides and cyclic anhydrides, leading to the formation of polyesters. researchgate.net

Furthermore, sec-butylmagnesium bromide itself can act as an initiator. It has been used in the polymerization of methyl methacrylate (B99206) (MMA) to produce poly(methyl methacrylate) (PMMA) with high syndiotacticity, especially when the reaction is carried out at very low temperatures. This demonstrates the role of the Grignard reagent in controlling the stereochemistry of the resulting polymer chain.

Reagent/InitiatorMonomer(s)Polymer Product/Feature
Mg(OR)2(THF)2 (from n-butyl-sec-butylmagnesium)rac-LactidePoly(lactic acid)
Mg(OR)2(THF)2 (from n-butyl-sec-butylmagnesium)Epoxides + Cyclic AnhydridesPolyesters (via ROCOP)
sec-Butylmagnesium bromideMethyl methacrylate (MMA)Syndiotactic Poly(methyl methacrylate) (PMMA)

Contribution to Ziegler-Natta Polymerization Processes

Ziegler-Natta catalysts are essential for the production of stereoregulated polyolefins like polyethylene (B3416737) and polypropylene. libretexts.orgmdpi.com These catalyst systems typically consist of a transition metal compound, such as titanium tetrachloride (TiCl₄), and a cocatalyst, which is often an organoaluminum compound. libretexts.orgepo.org However, Grignard reagents, including sec-butylmagnesium chloride and bromide, play a significant role as precursors and modifiers in the preparation of modern, high-activity Ziegler-Natta catalysts. taylorfrancis.comjustia.comgoogle.com

The primary function of the methylpropylmagnesium reagent in this context is to act as an alkylating agent and to help form the active catalyst support. taylorfrancis.comnumberanalytics.com Grignard reagents are used to prepare highly active, supported catalysts where magnesium chloride (MgCl₂) serves as a crucial support material. mdpi.comresearchgate.net The reaction of a titanium compound with an organomagnesium compound like sec-butylmagnesium chloride on a porous support generates the solid catalyst component. epo.orgjustia.comgoogleapis.com

The process often involves the reduction of TiCl₄ by the Grignard reagent. taylorfrancis.com This reaction can be performed in various solvents, and the choice of conditions can influence the physical and structural properties of the resulting catalyst precursor. taylorfrancis.com The use of sec-butylmagnesium halides is specifically mentioned in patent literature as a suitable Grignard reagent for creating these solid catalyst components. justia.comgoogle.comgoogleapis.com The resulting catalysts exhibit high activity in the polymerization of olefins such as ethylene (B1197577) and propylene. researchgate.netrsc.org

The table below summarizes the components and roles in a typical Grignard-modified Ziegler-Natta catalyst system.

ComponentExampleRole in Polymerization
Transition Metal Titanium Tetrachloride (TiCl₄)Primary catalyst component, active site for polymerization. epo.org
Support Material Magnesium Dichloride (MgCl₂)Enhances catalyst activity and controls polymer morphology. mdpi.comresearchgate.net
Grignard Reagent sec-Butylmagnesium ChloridePrecursor for MgCl₂ support, alkylating/reducing agent for TiCl₄. taylorfrancis.comjustia.com
Cocatalyst Trialkylaluminum (e.g., Triethylaluminum)Activates the titanium center, acts as a chain transfer agent. libretexts.org

The interaction between these components creates a complex, heterogeneous catalyst capable of producing polymers with specific tacticities and molecular weights. libretexts.org The nature of the Grignard reagent itself is not always critical for the reduction step, as most demonstrate sufficient alkylating power, but its use is integral to the formation of the highly active MgCl₂-supported systems. taylorfrancis.com

Synthesis of Functionally Enriched Compounds (e.g., Deuterium-labeled aldehydes)

Methylpropylmagnesium reagents are also invaluable in the synthesis of isotopically labeled compounds, which are crucial tools in mechanistic studies, metabolic tracking, and as internal standards in mass spectrometry. sciencenotes.orgcarlroth.com The synthesis of deuterium-labeled aldehydes serves as a prime example of this application.

The core of this synthesis is the Grignard reaction, where the sec-butylmagnesium halide acts as a potent nucleophile. To introduce a deuterium (B1214612) atom at the carbonyl position, the Grignard reagent is reacted with a deuterated formylating agent. A common and effective reagent for this purpose is deuterated N,N-dimethylformamide (DMF-d₇). alfa-chemistry.com

The reaction proceeds via nucleophilic attack of the sec-butyl anion from the Grignard reagent on the carbonyl carbon of DMF-d₇. This forms a tetrahedral intermediate which, upon aqueous workup with a non-deuterated acid (to avoid isotopic scrambling), collapses to furnish the desired 1-deuterio-2-methylbutanal. Traditional methods for creating deuterated aldehydes often involve multiple steps of reduction and oxidation, but the Grignard approach offers a more direct route. nih.gov

A general scheme for this reaction is presented below:

Grignard Formation: sec-Butyl halide reacts with magnesium metal in an ether solvent to form sec-butylmagnesium halide.

Nucleophilic Addition: The sec-butylmagnesium halide is added to a solution of N,N-dimethylformamide-d₇.

Hydrolysis: The reaction is quenched with an aqueous acid solution (e.g., NH₄Cl) to hydrolyze the intermediate and yield the final deuterium-labeled aldehyde. pearson.com

The table below details the reactants and products in a typical synthesis of a deuterium-labeled aldehyde using this method.

ReactantProductDeuterium SourceRole of Grignard Reagent
sec-Butylmagnesium bromide2-Methylbutanal-1-dN,N-Dimethylformamide-d₇ (DCON(CD₃)₂) isotope.comNucleophile, adds the sec-butyl group to the formyl carbon.
sec-Butylmagnesium chloride2-Methylbutanal-1-dN,N-Dimethylformamide-d₇ (DCON(CD₃)₂) isotope.comNucleophile, adds the sec-butyl group to the formyl carbon.

This method provides high isotopic incorporation, with deuterium purity at the formyl position often exceeding 95%. orgsyn.org The strategic use of sec-butylmagnesium reagents thus provides an efficient pathway to valuable, functionally enriched molecules for advanced scientific research.

Computational and Theoretical Approaches to Understanding Methylpropylmagnesium Chemistry

Quantum Chemical Investigations of Reaction Mechanisms and Transition States

Quantum chemical calculations offer a molecular-level view of chemical reactions, allowing for the detailed study of transient species like transition states. For methylpropylmagnesium, a representative Grignard reagent, these investigations are crucial for understanding its formation and subsequent reactions.

The reactions of Grignard reagents are characterized by complex energy landscapes with multiple competing pathways. acs.org Computational studies, often using model systems like methylmagnesium chloride (CH₃MgCl), have been instrumental in mapping these landscapes. The transformation of Grignard reagents in solution, governed by the Schlenk equilibrium, involves various monomeric, dimeric, and oligomeric species. rsc.orgwikipedia.org Ab initio molecular dynamics (AIMD) simulations have revealed that the energy differences between various solvated dinuclear structures are often small, typically less than 5 kcal/mol, indicating a dynamic and complex equilibrium. acs.org

The energy barriers for Grignard reactions are highly dependent on the specific pathway. For instance, DFT calculations on the reaction of CH₃MgCl with formaldehyde (B43269) showed low energy barriers. rsc.org The activation energy for the homolytic cleavage of the Mg-C bond in a solvated Grignard reagent like CH₃MgCl(THF)₂ is computationally estimated to be high (around 66.6 kcal/mol), suggesting that spontaneous radical formation is unlikely without a substrate. However, coordination of a substrate with a low-lying π* orbital can significantly lower this barrier. acs.org For example, the Mg–CH₃ bond dissociation energy in CH₃MgCl(fluorenone)(THF)₂ was calculated to be a much lower 16.5 kcal/mol. acs.org These findings are critical for understanding whether a reaction involving methylpropylmagnesium will proceed via a nucleophilic or a single electron transfer (SET) radical mechanism. operachem.com

Table 1: Calculated Activation and Reaction Energies for Model Grignard Reactions

Reaction/ProcessComputational MethodCalculated Value (kcal/mol)Significance
Mg–CH₃ Homolytic Cleavage (in CH₃MgCl(THF)₂)Quantum Chemistry66.6Indicates high energy requirement for radical formation without a substrate. acs.org
Mg–CH₃ Homolytic Cleavage (in CH₃MgCl(fluorenone)(THF)₂)Quantum Chemistry16.5Shows substrate-assisted lowering of the barrier for radical formation. acs.org
Br-atom transfer from substrate to Iron(I) complex (in a model cross-coupling)DFT (B3LYP-D3)6.8Illustrates a low activation barrier for a step in a catalyzed cross-coupling reaction. nih.gov

Note: Data presented for model systems like methylmagnesium chloride are illustrative of the principles applicable to methylpropylmagnesium.

The reactivity of methylpropylmagnesium is fundamentally governed by its electronic structure, particularly the nature of the carbon-magnesium bond. Quantum chemical calculations are used to analyze electron density distribution and atomic charges. The C-Mg bond in Grignard reagents is highly polarized, with the carbon atom bearing a partial negative charge, making it a potent nucleophile.

Computational studies on thiophene (B33073) Grignard reagents have shown that the formation of various bridged dimeric intermediates is crucial in the Schlenk equilibrium. nih.gov Analysis of the natural charge in these dimers indicates that the Mg-C bonds are more ionic in character than in the free monomer, which influences their stability and reactivity. nih.gov For any reaction involving methylpropylmagnesium, understanding the charge distribution within the various aggregated and solvated forms present in solution is key to predicting its chemical behavior.

Molecular Dynamics Simulations for Kinetic and Thermodynamic Insights

While quantum chemical calculations provide detailed information about static structures and energies, molecular dynamics (MD) simulations offer a window into the dynamic behavior of molecules over time. This is particularly important for Grignard reagents like methylpropylmagnesium, which exist in a complex, dynamic equilibrium in solution. wikipedia.orgtcichemicals.com

Ab initio MD simulations have been pivotal in demonstrating the crucial role of the solvent, such as tetrahydrofuran (B95107) (THF), in the Schlenk equilibrium. acs.org These simulations show that the solvent is not a passive medium but an active participant, with the dynamic exchange of solvent molecules on the magnesium center being key to the ligand exchange process. acs.orgoperachem.com For instance, the conversion of CH₃MgCl to its Schlenk products proceeds through asymmetrically solvated intermediates, where the transferred ligands depart from a more highly coordinated, pentacoordinated magnesium atom. acs.org MD simulations of butylmagnesium chloride in THF reveal a predominance of monomeric and dimeric species with rapid solvent exchange. smolecule.com These dynamic insights into solvation, aggregation, and ligand exchange are essential for a complete kinetic and thermodynamic understanding of methylpropylmagnesium solutions.

Density Functional Theory (DFT) Applications in Predicting Reactivity and Selectivity

Density Functional Theory (DFT) has emerged as a powerful and widely used computational method for predicting the outcome of chemical reactions. researchgate.net For reactions involving methylpropylmagnesium, DFT can be employed to predict both reactivity and selectivity (chemo-, regio-, and stereoselectivity).

DFT calculations can rationalize the regioselectivity of Grignard additions. For example, in the 1,8-addition of Grignard reagents to α-(2-thienylidene)-β-ketosulfones, DFT calculations were used to understand the observed regioselectivity. researchgate.net Similarly, for cross-coupling reactions, DFT-computed descriptors like the Fukui index and partial charges can help predict the most reactive sites on a molecule. rsc.org In a study on the reaction of a Grignard reagent with an N-(aryl)imino-acenapthenone, DFT calculations at the B3LYP/6-311+G(2d,p) level were used to model the transition state, suggesting the formation of a tetra-coordinated magnesium complex. publish.csiro.au The ability of DFT to model transition states allows for the prediction of stereochemical outcomes in asymmetric reactions. Although detailed studies on the bulky sec-butyl group of methylpropylmagnesium are sparse, the principles derived from DFT studies on other alkyl Grignards are directly applicable, suggesting that steric hindrance will play a significant role in its reaction selectivity. researchgate.net

Spectroscopic Characterization in Mechanistic and Structural Investigations of Methylpropylmagnesium Reagents

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the study of methylpropylmagnesium reagents in solution. It provides unparalleled detail regarding the structure of the species present and the dynamic equilibria that govern their composition.

Application of ¹H and ¹³C NMR in Structural Elucidation

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are instrumental in identifying the organomagnesium species in solution. The chemical shifts of the protons and carbons in the alkyl groups are sensitive to their electronic environment, allowing for the differentiation between the alkylmagnesium halide (RMgX) and the dialkylmagnesium (R₂Mg) species. researchgate.netcaltech.edu

For instance, in studies of tert-butylmagnesium bromide, the ¹H resonances for the tert-butyl groups in tBuMgBr and di-tert-butylmagnesium (tBu₂Mg) can be resolved and assigned. researchgate.net At certain temperatures, the resonance for tBuMgBr appears at a lower field compared to the tBu₂Mg resonance. researchgate.net Similarly, the ¹³C NMR spectrum shows distinct signals for the methyl and quaternary carbons of the two different magnesium species. researchgate.net The methyl carbon resonance of tBu₂Mg characteristically appears at a lower field than that of tBuMgBr. researchgate.net

Table 1: Representative ¹H and ¹³C NMR Spectroscopic Data This table illustrates typical chemical shifts observed for methylpropylmagnesium species. Actual values can vary with solvent, concentration, and temperature.

SpeciesNucleusGroupChemical Shift (δ) Range (ppm)
sec-Butylmagnesium Bromide¹HCH₃, CH₂~1.0–1.5
tert-Butylmagnesium Bromide (tBuMgBr)¹³C-CH₃Lower field than tBu₂Mg
Di-tert-butylmagnesium (tBu₂Mg)¹³C-CH₃Higher field than tBuMgBr

Note: Data compiled from illustrative examples in the literature. researchgate.net

NMR Studies on the Composition and Dynamics of Schlenk Equilibrium

Grignard reagents in ethereal solvents like tetrahydrofuran (B95107) (THF) exist as a complex mixture of species governed by the Schlenk equilibrium:

2 RMgX ⇌ R₂Mg + MgX₂

NMR spectroscopy is the primary tool for investigating the kinetics and thermodynamics of this equilibrium. nih.gov By monitoring the chemical shifts and integrating the signals corresponding to the RMgX and R₂Mg species at different temperatures, the equilibrium constant (K) can be determined. researchgate.netresearchgate.net

A notable study on 2-methylpropylmagnesium bromide in THF utilized 90 MHz proton NMR to determine the activation and thermodynamic parameters of its Schlenk equilibrium. researchgate.netjst.go.jp The findings from such dynamic NMR studies indicate that the exchange process is consistent with a bimolecular reaction involving unassociated species that proceed through a mixed-bridge dimer transition state. researchgate.netresearchgate.net Thermodynamic data, including enthalpy (ΔH) and entropy (ΔS) of the equilibrium, have been calculated from the temperature dependency of the equilibrium constant. researchgate.netd-nb.info These quantitative measurements confirm the established concepts regarding the solvation states of the involved magnesium species. researchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification and Reaction Monitoring

Infrared (IR) spectroscopy is a valuable technique for identifying functional groups and for monitoring the progress of reactions involving methylpropylmagnesium reagents. libretexts.orgsavemyexams.com While the direct observation of the carbon-magnesium (C-Mg) stretching frequency can be challenging as it appears in the far-IR region, IR spectroscopy is highly effective for monitoring changes in other functional groups within the reaction mixture. samipubco.com

For example, in a Grignard reaction with a carbonyl compound, IR spectroscopy can track the disappearance of the characteristic C=O stretching band of the starting material (typically found between 1680-1750 cm⁻¹) and the appearance of an O-H stretching band (around 3200-3600 cm⁻¹) after hydrolysis of the intermediate alkoxide. savemyexams.com This makes IR spectroscopy, particularly in-situ techniques like Attenuated Total Reflectance (ATR)-FTIR, a powerful tool for real-time kinetic analysis and for ensuring reaction completion. thermofisher.com

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry (MS) provides crucial information on the molecular weight and elemental composition of molecules. However, the high reactivity and low volatility of Grignard reagents make their direct analysis by MS challenging. Techniques like gas chromatography-mass spectrometry (GC-MS) are often employed after derivatization or quenching of the Grignard reagent to analyze the resulting stable organic products.

When analyzing the organometallic species, soft ionization techniques are preferred to minimize fragmentation. The resulting mass spectrum can help confirm the molecular formula. The fragmentation pattern, which results from the breakup of the molecular ion, offers structural clues. chemguide.co.uklibretexts.org For a methylpropylmagnesium compound, fragmentation would likely involve the loss of the alkyl group or the halogen atom. docbrown.infoyoutube.com Analysis of the isotopic pattern of magnesium (²⁴Mg, ²⁵Mg, ²⁶Mg) can further aid in identifying magnesium-containing fragments.

Table 2: Common Fragmentation Pathways in Mass Spectrometry This table illustrates potential fragmentation patterns for a generic methylpropylmagnesium bromide molecule under mass spectrometry.

IonFormation Processm/z of Fragment (for C₄H₉)
[C₄H₉]⁺Loss of ·MgBr radical57
[MgBr]⁺Loss of ·C₄H₉ radical103/105 (depending on Br isotope)
[M - CH₃]⁺Loss of a methyl radicalVaries with isomer
[M - H]⁺Loss of a hydrogen radicalVaries with isomer

Note: This is a generalized representation. Actual fragmentation is complex and depends on the specific isomer and instrument conditions. chemguide.co.ukdocbrown.info

Advanced Spectroscopic Techniques for In-situ Reaction Analysis

The development of advanced, in-situ spectroscopic methods has revolutionized the study of reactive intermediates and reaction mechanisms. nih.gov For Grignard reactions, techniques that allow for real-time monitoring without disturbing the reaction are invaluable.

In-situ Fourier Transform Infrared (FTIR) Spectroscopy: As mentioned, probes can be inserted directly into the reaction vessel to collect spectra continuously. thermofisher.com This allows for the creation of concentration profiles of reactants, intermediates, and products over time, providing detailed kinetic data.

Raman Spectroscopy: This technique is complementary to IR spectroscopy and is particularly useful for studying reactions in slurries or multiphase systems. endress.com It can monitor the depletion of reactants and the formation of products in real-time, providing insights into reaction kinetics and polymer formation when Grignard reagents are used as initiators. endress.com

These advanced methods, often coupled with computational modeling, provide a comprehensive understanding of the reaction pathways, intermediates, and transition states involved in the chemistry of methylpropylmagnesium reagents. nih.govresearchgate.net

Emerging Research Frontiers and Future Directions in Methylpropylmagnesium Chemistry

Development of Novel and Highly Reactive Methylpropylmagnesium Derivatives

The reactivity of Grignard reagents is a subject of ongoing investigation, with a significant focus on enhancing their efficacy and expanding their synthetic utility. While classical methylpropylmagnesium halides like sec-butylmagnesium bromide and chloride are workhorses in organic synthesis, recent research has ventured into creating more potent and specialized derivatives.

A notable advancement is the development of "Turbo-Grignard" reagents. thieme-connect.de One such example is the di-sec-butylmagnesium–lithium chloride complex ((s-Bu)₂Mg·LiCl). thieme-connect.de The presence of lithium chloride breaks down the oligomeric aggregates of the Grignard reagent, leading to a more soluble and kinetically faster reagent. thieme-connect.de This increased reactivity allows for challenging reactions, such as bromine-magnesium exchanges on sterically hindered or less reactive substrates, to proceed smoothly under milder conditions. thieme-connect.de

Another innovative frontier is the synthesis of borohydride (B1222165) Grignard compounds, such as butylmagnesium borohydride (BuMgBH₄). acs.org These reagents exhibit unique, dual reactivity. The Grignard component can perform its typical nucleophilic addition, while the borohydride moiety can act as a reducing agent in the same reaction vessel. acs.org This tandem reactivity allows for novel transformations, for instance, the reaction with esters or amides to generate primary and secondary alcohols, a transformation not achievable with standard Grignard reagents alone. acs.org

Furthermore, research into diorganomagnesium compounds, like di-n-butylmagnesium and n-butyl-sec-butylmagnesium, is gaining traction. google.comresearchgate.netgoogleapis.com These compounds, often prepared halide-free, can exhibit different reactivity and selectivity profiles compared to their Grignard counterparts and are crucial in specific polymerization processes. researchgate.netgoogleapis.com The synthesis of these derivatives often involves sophisticated techniques to control their composition and reactivity, such as precipitation of magnesium halides or reaction of magnesium halides with alkyllithium reagents. researchgate.net

Table 1: Novel Methylpropylmagnesium Derivatives and Their Characteristics

Derivative NameFormulaKey Feature
di-sec-butylmagnesium–lithium chloride complex(s-Bu)₂Mg·LiClEnhanced reactivity ("Turbo-Grignard")
Butylmagnesium borohydrideBuMgBH₄Dual nucleophilic and reducing properties
n-butyl-sec-butylmagnesiumn-Bu(s-Bu)MgHalide-free reagent for specific polymerizations

Exploration of Green Chemistry Principles in Organomagnesium Reactions

The principles of green chemistry are increasingly influencing the design of synthetic routes, and Grignard reactions are no exception. A primary focus has been the replacement of traditional ethereal solvents like diethyl ether (Et₂O) and tetrahydrofuran (B95107) (THF), which have significant drawbacks related to flammability, peroxide formation, and environmental impact. d-nb.info

Research has identified several greener alternatives that are effective for reactions involving methylpropylmagnesium reagents. d-nb.infothermofishersci.inresearchgate.net

2-Methyltetrahydrofuran (2-MeTHF) : Derived from renewable resources like corn cobs, 2-MeTHF is a promising green solvent. d-nb.inforesearchgate.net It has a wider liquid range than THF and a lower miscibility with water, which can simplify workup procedures. d-nb.info Studies have shown that Grignard reagents, including those derived from sec-butyl halides, can be successfully prepared and used in 2-MeTHF, often with improved safety profiles and reduced risk of thermal runaway. researchgate.net

Cyclopentyl methyl ether (CPME) : This hydrophobic ether is another excellent green alternative to traditional solvents. d-nb.info It is stable under Grignard reaction conditions, and its low miscibility with water allows for efficient recovery and recycling. d-nb.info Systematic studies have demonstrated the successful preparation and use of various Grignard reagents in CPME for the synthesis of important pharmaceutical compounds. d-nb.info

Beyond safer solvents, other green chemistry principles are being applied. The development of highly reactive reagents, as discussed in the previous section, contributes to atom economy by improving reaction yields and reducing the formation of byproducts. Furthermore, the integration with catalytic systems allows for lower catalyst loadings and milder reaction conditions, reducing energy consumption. nih.gov

Integration of Methylpropylmagnesium Reagents with Advanced Catalytic Systems

The combination of methylpropylmagnesium reagents with transition-metal catalysts has unlocked a vast array of powerful cross-coupling reactions, enabling the formation of previously inaccessible carbon-carbon bonds.

Iron-Catalyzed Cross-Coupling: Iron, being abundant and non-toxic, is an attractive catalyst from a green chemistry perspective. Iron salts like iron(III) chloride have been shown to effectively catalyze the cross-coupling of aryl Grignard reagents with alkyl halides. researchgate.net The addition of ligands or additives is often crucial for high efficiency. researchgate.netnih.gov

TMEDA (N,N,N',N'-Tetramethylethylenediamine) has been a widely used additive, significantly improving the yields in the coupling of aryl Grignards with alkyl halides bearing β-hydrogens. researchgate.netnih.gov

NMP (N-Methyl-2-pyrrolidone) has also been identified as a highly effective additive, expanding the scope of iron-catalyzed cross-coupling to include a wider range of electrophiles. nih.gov

Nickel-Catalyzed Cross-Coupling: Nickel catalysts are particularly effective for stereoconvergent cross-coupling reactions. For instance, chiral nickel-phosphine complexes can catalyze the reaction between sec-butylmagnesium bromide or chloride and aryl halides to produce chiral products with promising enantioselectivity. caltech.eduacs.org This represents a significant step towards asymmetric synthesis using Grignard reagents. caltech.edu

Other Catalytic Systems:

Copper-catalyzed reactions have been developed for the coupling of unactivated secondary alkyl iodides with alkyl Grignard reagents, often in the presence of an additive like 1,3-butadiene. rsc.org

Ruthenium-based catalysts , such as Ru(II) PNP-pincer complexes, have been employed in novel Grignard-type reactions where alcohols serve as surrogates for carbonyl compounds. nih.gov This innovative approach avoids the pre-oxidation of alcohols to aldehydes or ketones, streamlining the synthetic process. nih.gov

Table 2: Catalytic Systems for Methylpropylmagnesium Reagents

Catalyst MetalCo-catalyst/Ligand/AdditiveReaction Type
IronTMEDA, NMPCross-coupling of aryl Grignards with alkyl halides
NickelChiral phosphine (B1218219) ligands (e.g., DIOP)Enantioselective cross-coupling
Copper1,3-ButadieneCross-coupling of secondary alkyl iodides with alkyl Grignards
RutheniumPNP-pincer complexGrignard-type reaction with alcohols

Expanding the Scope of Applications in Fine Chemical Synthesis and Materials Science

The development of more reactive and selective methods for using methylpropylmagnesium reagents has broadened their applicability in both fine chemical synthesis and materials science.

In fine chemical synthesis , these reagents are instrumental in constructing complex organic molecules, including active pharmaceutical ingredients (APIs). mdpi.com For example, sec-butylmagnesium bromide is a key reagent in the synthesis of complex alcohols, ketones, and aldehydes through its reaction with various carbonyl compounds. prepchem.com The ability to perform these reactions enantioselectively through advanced catalysis opens up new avenues for producing chiral drugs. acs.org Furthermore, iron-catalyzed cross-coupling reactions using these Grignard reagents have been applied to the synthesis of natural products like cannabigerol. rsc.org

In materials science , organomagnesium compounds, including methylpropylmagnesium derivatives, are playing an increasingly important role. numberanalytics.comsolubilityofthings.comiitk.ac.in They are used as initiators in polymerization reactions. numberanalytics.com

Polymer Synthesis: sec-Butylmagnesium bromide can initiate the polymerization of monomers like methyl methacrylate (B99206) (MMA) to produce polymers with specific properties, such as high syndiotacticity in poly(methyl methacrylate) (PMMA).

Functional Polymers: A significant area of research is the synthesis of functionalized polymers. The Grignard Metathesis (GRIM) polymerization method, for instance, allows for the synthesis of regioregular poly(3-alkylthiophene)s (P3HTs). researchgate.netcmu.eduresearchgate.net By terminating the polymerization with a Grignard reagent, it is possible to introduce specific functional groups at the end of the polymer chains. researchgate.netcmu.edu These end-functionalized polymers are crucial for developing new materials for organic electronics, such as solar cells and transistors, where the end groups can influence the material's morphology, self-assembly, and electronic properties. cmu.edu

The versatility of methylpropylmagnesium reagents, amplified by modern synthetic and catalytic advancements, ensures their continued importance in pushing the boundaries of chemical synthesis and materials innovation.

Q & A

Q. How should Magnesium, methylpropyl- research be integrated into broader studies on organomagnesium chemistry?

  • Methodological Answer : Conduct comparative studies with analogous compounds (e.g., Grignard reagents). Use systematic reviews to identify knowledge gaps (e.g., unexplored substrates). Collaborate with interdisciplinary teams (e.g., computational chemists, toxicologists) and adhere to FAIR data principles for interoperability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.